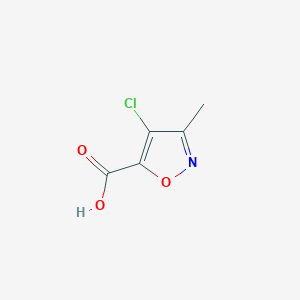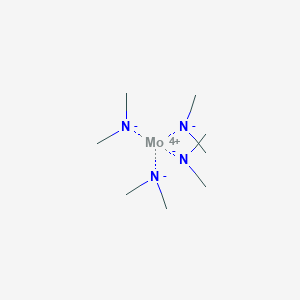
Molybdenum tetrakis(dimethylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum tetrakis(dimethylamide) is a chemical compound with the formula Mo(NMe2)4. It is commonly used as a precursor for the synthesis of molybdenum nitride and molybdenum carbide. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of molybdenum tetrakis(dimethylamide) is not well understood. However, it is believed to act as a source of molybdenum atoms that can be incorporated into other compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of molybdenum tetrakis(dimethylamide). However, it is known to be toxic and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using molybdenum tetrakis(dimethylamide) in lab experiments is its high reactivity, which allows for the synthesis of a wide range of molybdenum-containing compounds. However, its toxicity and air sensitivity can make it difficult to handle.
Orientations Futures
1. Further investigation into the mechanism of action of molybdenum tetrakis(dimethylamide) could provide insights into its potential applications in scientific research.
2. Development of new synthetic methods for molybdenum tetrakis(dimethylamide) could improve its efficiency and reduce its toxicity.
3. Exploration of the potential applications of molybdenum-containing compounds synthesized using molybdenum tetrakis(dimethylamide) in catalysis, electrochemistry, and energy storage.
4. Investigation of the properties and potential applications of molybdenum disulfide nanosheets synthesized using molybdenum tetrakis(dimethylamide) in electronics and optoelectronics.
Méthodes De Synthèse
Molybdenum tetrakis(dimethylamide) can be synthesized through the reaction of molybdenum hexacarbonyl with dimethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a yellow crystalline solid that is soluble in common organic solvents.
Applications De Recherche Scientifique
Molybdenum tetrakis(dimethylamide) has been used as a precursor for the synthesis of molybdenum nitride and molybdenum carbide, which have potential applications in catalysis, electrochemistry, and energy storage. It has also been used in the synthesis of molybdenum disulfide nanosheets, which have potential applications in electronics and optoelectronics.
Propriétés
Numéro CAS |
100207-68-9 |
|---|---|
Nom du produit |
Molybdenum tetrakis(dimethylamide) |
Formule moléculaire |
C8H24MoN4 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
dimethylazanide;molybdenum(4+) |
InChI |
InChI=1S/4C2H6N.Mo/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Clé InChI |
LLTVJHITJZXSMQ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
SMILES canonique |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



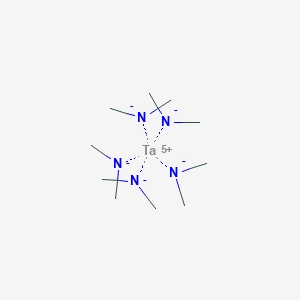

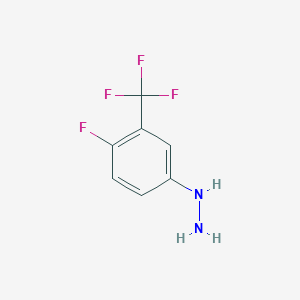
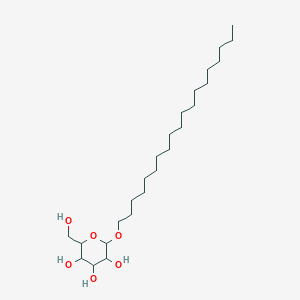
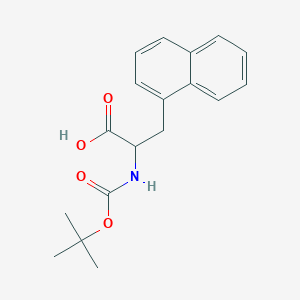
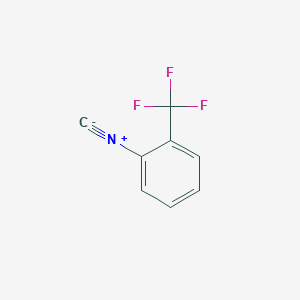
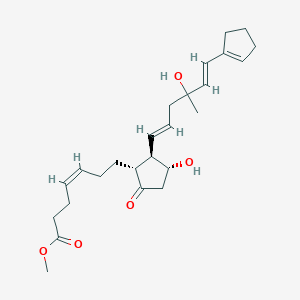
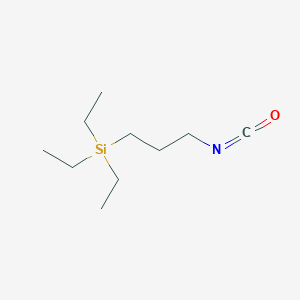
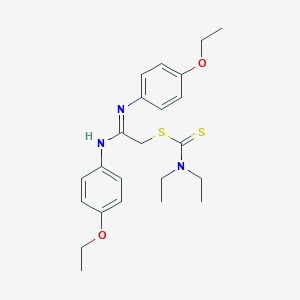
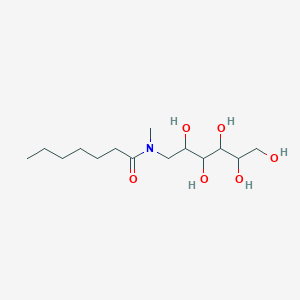
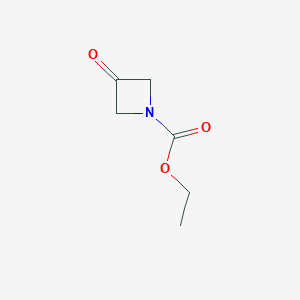
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
